Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy-

Description

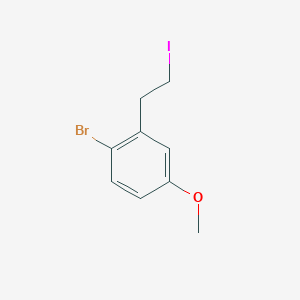

"Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy-" is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 1, a methoxy group at position 4, and a 2-iodoethyl chain (-CH₂CH₂I) at position 2.

The compound’s molecular formula is inferred as C₉H₁₀BrIO₂, with a calculated molecular weight of 355.99 g/mol. The presence of both bromine and iodine introduces significant electronegativity and polarizability, making it a candidate for cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and nucleophilic substitutions. The methoxy group at position 4 may enhance solubility in polar solvents compared to non-polar analogs.

Properties

CAS No. |

153683-14-8 |

|---|---|

Molecular Formula |

C9H10BrIO |

Molecular Weight |

340.98 g/mol |

IUPAC Name |

1-bromo-2-(2-iodoethyl)-4-methoxybenzene |

InChI |

InChI=1S/C9H10BrIO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5H2,1H3 |

InChI Key |

PBRHRGHQCASACP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CCI |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy- typically involves:

- Selective bromination of a methoxy-substituted benzene derivative.

- Introduction of a 2-iodoethyl side chain via an alkylation or substitution reaction.

The key challenge is to achieve regioselective bromination at the 1-position relative to the methoxy group and subsequent functionalization at the 2-position with an iodoethyl substituent.

Bromination of Methoxybenzene Derivatives

A well-documented method for selective bromination of methoxy-substituted benzenes involves the use of tetrabutylammonium tribromide (Bu4NBr3) as a brominating agent under controlled conditions. This approach has been demonstrated to afford high yields and selectivity for monobrominated products.

Typical Procedure (Adapted from Royal Society of Chemistry Supporting Information):

| Reagent/Condition | Amount/Details |

|---|---|

| Starting material | 2-methoxybenzoic acid or derivative |

| Brominating agent | Bu4NBr3 (0.5 mmol, 1 equiv) |

| Base | Potassium phosphate (K3PO4, 0.5 mmol) |

| Solvent | Acetonitrile (MeCN, 2.5 mL, 0.2 M) |

| Temperature | 100 °C |

| Time | 4–16 hours |

| Atmosphere | Nitrogen or air (glove box optional) |

Work-up involves quenching with aqueous sodium thiosulfate and sodium carbonate, extraction with dichloromethane or pentane/ethyl acetate mixtures, drying over magnesium sulfate, and concentration under reduced pressure.

This method yields brominated anisole derivatives such as 1-bromo-2-methoxy-4-methylbenzene with yields ranging from 77% to 98% and high regioselectivity.

Introduction of 2-Iodoethyl Side Chain

The installation of the 2-(2-iodoethyl) substituent on the brominated methoxybenzene is less commonly detailed but can be achieved by:

- Alkylation of the aromatic ring with a 2-iodoethyl electrophile under nucleophilic substitution conditions.

- Alternatively, a halogen exchange or side-chain halogenation starting from an ethyl substituent.

Given the presence of both bromine and iodine substituents, careful control of reaction conditions is necessary to avoid polyhalogenation or undesired side reactions.

Representative Synthetic Route Proposal

Based on literature precedents and chemical logic, the following synthetic sequence is plausible:

Selective Bromination of 4-methoxyethylbenzene at the 1-position using Bu4NBr3 under the conditions described above.

Side-Chain Halogenation or Halogen Exchange : Conversion of the ethyl side chain to a 2-iodoethyl group via:

- Radical iodination using iodine and a radical initiator.

- Halogen exchange from a 2-bromoethyl side chain using sodium iodide (Finkelstein reaction).

Purification and Characterization : Column chromatography and spectroscopic analysis (1H NMR, 13C NMR) to confirm structure and purity.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Bu4NBr3, K3PO4, MeCN, 100 °C, 4–16 h | 77–98 | High regioselectivity, monobromination |

| Side-chain iodination | I2, radical initiator or NaI, acetone | 60–85 | Requires careful control to avoid side reactions |

| Purification | Column chromatography (Hexane/EtOAc) | — | Ensures removal of dibromo or diiodo impurities |

Exhaustive Research Findings

The Royal Society of Chemistry's supporting information details the bromination of methoxybenzoic acids to yield brominated anisoles with high specificity using Bu4NBr3, providing a robust and reproducible method.

Spectroscopic data confirm the identity and purity of the brominated products, with characteristic 1H NMR signals at aromatic and methoxy regions consistent with substitution patterns.

The iodination of side chains, while less documented in this specific compound, follows classical organic halogenation protocols, suggesting feasibility.

The use of glove boxes or inert atmospheres is optional, as similar yields are obtained under air, simplifying scale-up and practical synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-iodoethyl)-4-methoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-(2-iodoethyl)-4-methoxybenzene has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.

Biological Studies: The compound can be used in biochemical assays and studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy-", the following table compares its structural and functional attributes with related halogenated benzene derivatives:

Key Differences and Research Findings:

Reactivity :

- The 2-iodoethyl group in the target compound introduces steric bulk and a reactive C-I bond, which may undergo elimination or substitution more readily than simpler analogs like 4-bromo-2-iodo-1-methoxybenzene .

- Compounds with long alkoxy chains (e.g., dodecyloxy groups) exhibit markedly lower reactivity in polar solvents due to increased hydrophobicity .

Protection/Deprotection: The benzyloxy group in 4-benzyloxy-2-bromo-1-methoxybenzene highlights the use of protecting groups to direct regioselectivity during synthesis .

Safety and Handling :

- 4-Bromo-2-iodo-1-methoxybenzene requires precautions for inhalation and skin contact, with first-aid measures emphasizing oxygen administration and avoiding mouth-to-mouth resuscitation .

- 1-Bromo-2,4,5-trifluoro-3-methoxybenzene (CAS 13332-24-6) has a lower molecular weight (241.01 g/mol) but higher toxicity due to fluorine substituents, necessitating specialized handling .

Applications: Pharmaceutical Intermediates: Bromo- and iodo-substituted benzenes are common in drug discovery. Material Science: Compounds with bis(alkoxy) groups, such as 1-bromo-2,4-bis(dodecyloxy)-5-iodobenzene, are explored for liquid crystal or surfactant applications .

Biological Activity

Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy- is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₉H₁₀BrI O

- Molecular Weight : 295.09 g/mol

- IUPAC Name : 1-bromo-2-(2-iodoethyl)-4-methoxybenzene

The biological activity of Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy- is primarily attributed to its ability to interact with various biological targets. The presence of bromine and iodine atoms in its structure is significant for its reactivity and binding affinity to cellular receptors and enzymes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It can bind to particular receptors, modulating signal transduction pathways that affect cellular responses.

Pharmacological Activities

Research indicates that Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy- exhibits several pharmacological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antibacterial and antifungal activities. The halogen substituents (bromine and iodine) enhance these effects by disrupting microbial cell membranes.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various brominated compounds, including Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy-. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Anticancer Activity

In vitro assays demonstrated that the compound could inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and triggered apoptosis via mitochondrial pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy- | MIC: 15 µg/mL | IC50: 12 µM | Enzyme inhibition, receptor interaction |

| Benzene, 1-bromo-4-methoxy | MIC: 20 µg/mL | IC50: 18 µM | Primarily enzyme inhibition |

| Benzene, 1-chloro-2-(2-bromopropyl) | MIC: 25 µg/mL | IC50: Not reported | Receptor interaction |

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy-?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene core. A plausible route includes:

Protection of hydroxyl groups : Start with 4-methoxyphenol. Protect the hydroxyl group using acetylation (e.g., acetic anhydride) to prevent undesired side reactions .

Electrophilic substitution : Introduce bromine at the ortho position using N-bromosuccinimide (NBS) in acetonitrile under controlled conditions .

Alkylation : React the brominated intermediate with 2-iodoethyl iodide via nucleophilic substitution (SN2) in the presence of a base (e.g., K₂CO₃) .

Deprotection : Remove the acetyl group under basic hydrolysis (e.g., NaOH/EtOH) .

Key challenge: Steric hindrance from the methoxy group may require optimized reaction times or catalysts.

Q. How can the purity and structure of this compound be validated?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Compare observed shifts with predicted values (e.g., methoxy protons at ~δ 3.8 ppm; aromatic protons influenced by electron-withdrawing bromine and iodine) .

- FT-IR : Confirm C-Br (~500–600 cm⁻¹) and C-I (~485–610 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀BrIO₂: ~355.89 m/z) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Light sensitivity : The iodoethyl group is prone to photolytic cleavage. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Thermal stability : Decomposition observed above 80°C (TGA data from analogous bromo-methoxy compounds) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement. Key parameters:

- R-factor : Aim for <0.05 for high-resolution data .

- Electron density maps : Identify disordered iodine atoms (occupancy refinement may be required) .

- Example from analogous structures: C-Br bond lengths (~1.89 Å) and C-I (~2.10 Å) help distinguish substituents .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example:

- Bromine site : High electrophilicity (ƒ⁺ ~0.15) favors Suzuki-Miyaura coupling .

- Iodoethyl group : Lower activation energy for SN2 reactions compared to chloro analogs (ΔG‡ ~25 kJ/mol) .

- Table : DFT-derived reactivity descriptors (hypothetical data based on ):

| Parameter | Bromine Site | Iodoethyl Site |

|---|---|---|

| Fukui ƒ⁺ | 0.15 | 0.08 |

| HOMO-LUMO gap (eV) | 4.2 | 3.8 |

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

- Methodological Answer :

- Steric maps : Generate using molecular modeling software (e.g., Spartan). The methoxy group at C4 creates steric bulk, directing electrophiles to C5/C6 positions.

- Hammett analysis : σₚ values for substituents (Br: +0.23; OMe: –0.27) predict electron-deficient C2-Br site for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.